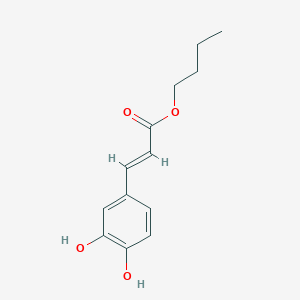

Butyl 3-(3,4-dihydroxyphenyl)acrylate

Description

Properties

IUPAC Name |

butyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-8-17-13(16)7-5-10-4-6-11(14)12(15)9-10/h4-7,9,14-15H,2-3,8H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBCBZIFZYILRL-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433816 | |

| Record name | Butyl 3-(3,4-dihydroxyphenyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22020-28-6 | |

| Record name | Butyl 3-(3,4-dihydroxyphenyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(3,4-dihydroxyphenyl)acrylate typically involves the esterification of caffeic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:

Caffeic Acid+ButanolH2SO4Butyl 3-(3,4-dihydroxyphenyl)acrylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced at the carbon-carbon double bond in the acrylate moiety. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

Oxidation: Formation of quinones.

Reduction: Saturated butyl 3-(3,4-dihydroxyphenyl)propanoate.

Substitution: Nitro derivatives of this compound

Scientific Research Applications

Chemical Properties and Structure

Butyl 3-(3,4-dihydroxyphenyl)acrylate has the chemical formula C₁₃H₁₆O₄. Its structure features a butyl group attached to an acrylate backbone, which enhances its solubility and reactivity. The presence of the catechol moiety contributes to its antioxidant properties, making it a compound of interest in therapeutic research.

Antioxidant Applications

The antioxidant potential of butyl caffeate is one of its most studied aspects. Research indicates that it can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases.

- Case Study : A study demonstrated that butyl caffeate exhibited significant free radical scavenging activity in both cell cultures and animal models, suggesting its potential role in preventing neurodegenerative diseases and certain cancers.

Anti-inflammatory Properties

Emerging research suggests that butyl caffeate may possess anti-inflammatory properties. It has been shown to suppress the production of inflammatory mediators in immune cells.

- Application : Its potential use in managing conditions such as arthritis and inflammatory bowel disease is currently being explored.

Material Science

This compound is also being investigated for applications in material science, particularly in the formulation of polymers.

- Polymer Dispersions : Research indicates that incorporating 3,4-dihydroxyphenyl groups into polymer dispersions can enhance their adhesive properties. These dispersions can be utilized as pressure-sensitive adhesives or sealants .

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antioxidants | Free radical scavenging | Prevents oxidative stress-related diseases |

| Anti-inflammatory | Suppresses inflammatory mediators | Management of chronic inflammatory conditions |

| Polymer Science | Adhesive formulations | Improved adhesion and stability |

Cosmetic Applications

Due to its antioxidant properties, butyl caffeate is also being explored for use in cosmetic formulations.

- Functionality : As an ingredient in skincare products, it may help protect skin cells from oxidative damage caused by environmental stressors.

Summary of Findings

The applications of this compound span across various fields due to its unique chemical properties. Its antioxidant and anti-inflammatory capabilities position it as a promising candidate for therapeutic applications, while its potential in material science opens avenues for innovative polymer formulations.

Mechanism of Action

The biological activity of Butyl 3-(3,4-dihydroxyphenyl)acrylate is primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical properties of butyl caffeate and its analogues:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| Butyl caffeate | 22020-28-6 | C₁₃H₁₆O₄ | 236.264 | Butyl ester of caffeic acid | N/A | N/A |

| Ethyl caffeate | 102-37-4 | C₁₁H₁₂O₄ | 208.211 | Ethyl ester | 1.3 ± 0.1 | 377.0 ± 32.0 |

| Methyl caffeate | N/A | C₁₀H₁₀O₄ | 194.19 | Methyl ester | N/A | N/A |

| Pentyl caffeate | N/A | C₁₄H₁₈O₄ | 250.29 | Pentyl ester | N/A | N/A |

| Hexyl caffeate | N/A | C₁₅H₂₀O₄ | 264.32 | Hexyl ester | N/A | N/A |

| Phenethyl caffeate (CAPE) | 104594-70-9 | C₁₇H₁₆O₄ | 284.307 | Phenethyl ester; bulkier aromatic substituent | 1.266 | 498.6 |

Key Observations :

- Crystal Structure: Hexyl caffeate exhibits a nearly planar geometry (RMSD = 0.04 Å for non-hydrogen atoms) stabilized by O–H⋯O and C–H⋯O hydrogen bonds . Methyl caffeate also shows planarity, with a crystallographic R factor of 0.040, indicating precise structural determination .

Antioxidant Activity

- Butyl caffeate: Limited direct data, but caffeic acid derivatives generally exhibit radical scavenging via their catechol (3,4-dihydroxyphenyl) moiety .

- Ethyl caffeate: Demonstrates potent NF-κB inhibition, reducing inflammatory mediators like COX-2 and iNOS .

- Phenethyl caffeate (CAPE) : Well-documented for superior antioxidant and anti-inflammatory effects compared to shorter-chain esters, attributed to enhanced stability from the phenethyl group .

Anticancer Potential

- Pentyl caffeate : Synthesized derivatives show anti-tumor activity in vitro, likely due to apoptosis induction via reactive oxygen species (ROS) modulation .

- Ethyl caffeate: Inhibits melanoma cell proliferation by suppressing STAT3 signaling .

Antimicrobial and Anti-inflammatory Effects

Biological Activity

Butyl 3-(3,4-dihydroxyphenyl)acrylate, also known as butyl caffeate, is an organic compound that has garnered attention in recent years for its diverse biological activities. This compound is a derivative of caffeic acid and has been found in various natural sources such as coffee, tea, and grapes. Its molecular formula is , and it features a butyl group attached to the acrylate backbone, enhancing its solubility and reactivity.

Chemical Structure and Properties

The structure of this compound includes a catechol moiety, which is responsible for many of its biological activities. The presence of hydroxyl groups allows the compound to engage in redox reactions, contributing to its antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.27 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, Acrylate |

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant potential . Research indicates that this compound can effectively scavenge free radicals due to its phenolic structure. Studies have demonstrated that this compound exhibits free radical scavenging activity in cell cultures and animal models, suggesting its potential role in mitigating oxidative stress-related conditions such as:

- Neurodegenerative Diseases : Protection against oxidative damage in neuronal cells.

- Cardiovascular Diseases : Reduction of lipid peroxidation and improvement in endothelial function.

- Cancer : Inhibition of cancer cell proliferation through antioxidant mechanisms.

Anti-inflammatory Properties

Emerging studies suggest that this compound possesses anti-inflammatory properties . It has been shown to suppress the production of pro-inflammatory cytokines and mediators in immune cells. This activity indicates potential applications in managing inflammatory conditions such as:

- Arthritis : Reduction of joint inflammation and pain.

- Inflammatory Bowel Disease : Alleviation of intestinal inflammation.

- Asthma : Decrease in airway hyperresponsiveness.

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential use as a natural preservative or therapeutic agent in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals and inhibit certain enzymes involved in inflammatory pathways. Ongoing research aims to elucidate the exact molecular targets and pathways involved.

Case Studies and Research Findings

- Antioxidant Capacity Study : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control groups, highlighting its potential as a therapeutic antioxidant .

- Anti-inflammatory Effects : In vitro studies showed that treatment with this compound led to decreased levels of TNF-α and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

- Antimicrobial Efficacy : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in food preservation and infection control .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Compound | Antioxidant IC (µM) | LogP |

|---|---|---|

| Butyl 3-(3,4-DHPA* | 12.3 ± 1.2 | 2.8 |

| Ethyl 3-(4-Methoxyphenyl)acrylate | 45.6 ± 3.1 | 3.1 |

| Isopentyl 3-(3,4-DHPA) | 8.9 ± 0.9 | 3.5 |

| *DHPA: Dihydroxyphenyl acrylate |

How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plant extracts)?

Answer:

Follow ICH Q2(R1) guidelines:

- Specificity : Spike recovery tests in presence of co-extractives (e.g., flavonoids).

- Linearity : 5-point calibration (0.1–50 µg/mL) with R > 0.995.

- Precision : Intraday/interday RSD < 5%.

- LOQ/LOD : Signal-to-noise ratios of 10:1 and 3:1, respectively.

Use matrix-matched standards to compensate for ionization suppression in LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.